Cas no 2097869-55-9 (2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one)
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one structure](https://www.kuujia.com/scimg/cas/2097869-55-9x500.png)
2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 2-[(1-benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
- 2-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridazin-3-one
- 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
-
- Inchi: 1S/C18H23N3O/c1-15-7-8-18(22)21(19-15)14-17-9-11-20(12-10-17)13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3
- InChI Key: BOKAWPPSCYMQHG-UHFFFAOYSA-N
- SMILES: O=C1C=CC(C)=NN1CC1CCN(CC2C=CC=CC=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 443
- XLogP3: 2.1
- Topological Polar Surface Area: 35.9
2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6594-2168-10μmol |
2-[(1-benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one |
2097869-55-9 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6594-2168-40mg |
2-[(1-benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one |
2097869-55-9 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6594-2168-20μmol |
2-[(1-benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one |
2097869-55-9 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6594-2168-4mg |
2-[(1-benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one |
2097869-55-9 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6594-2168-3mg |
2-[(1-benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one |
2097869-55-9 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6594-2168-30mg |
2-[(1-benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one |
2097869-55-9 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6594-2168-2mg |
2-[(1-benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one |
2097869-55-9 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6594-2168-25mg |
2-[(1-benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one |
2097869-55-9 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6594-2168-1mg |
2-[(1-benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one |
2097869-55-9 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6594-2168-2μmol |
2-[(1-benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one |
2097869-55-9 | 2μmol |
$57.0 | 2023-09-07 |
2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one Related Literature
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
Additional information on 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
Introduction to 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one (CAS No. 2097869-55-9)
2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one, identified by its Chemical Abstracts Service (CAS) number 2097869-55-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This heterocyclic molecule features a fused piperidine and pyridazine core, which are both privileged scaffolds in medicinal chemistry due to their demonstrated biological activity and favorable pharmacokinetic properties. The presence of a benzylpiperidine moiety at the C2 position and a methyl group at the C6 position further enhances its structural complexity and potential for modulating biological targets.
The compound's structure is notable for its potential to interact with various biological receptors and enzymes, making it a valuable candidate for developing novel therapeutic agents. The dihydropyridazinone ring system is particularly relevant in medicinal chemistry, as it has been implicated in the activity of several bioactive molecules, including those with antimicrobial, anti-inflammatory, and anticancer properties. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of such compounds with greater precision.
In the context of contemporary pharmaceutical research, the synthesis and characterization of 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one have been influenced by the growing emphasis on structure-based drug design. The compound's scaffold can be modified to optimize its pharmacological profile, including solubility, metabolic stability, and target specificity. For instance, the benzylpiperidine moiety can be further functionalized to enhance binding interactions with protein targets such as kinases or G protein-coupled receptors (GPCRs). Similarly, the methyl group at C6 may serve as a site for introducing additional substituents to fine-tune electronic properties and improve drug-like characteristics.
Recent studies have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The pyridazine core, in particular, has been explored in the development of small-molecule inhibitors for various diseases. For example, derivatives of pyridazine have shown promise in targeting enzymes involved in cancer metabolism and inflammation. The incorporation of a dihydropyridazinone ring into drug candidates has been associated with enhanced bioavailability and reduced toxicity, attributes that are critical for successful clinical translation.
The synthetic pathways for preparing 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one typically involve multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. Advances in synthetic methodologies have enabled more efficient and scalable production of such compounds, facilitating their use in high-throughput screening (HTS) campaigns and preclinical studies. The compound's stability under various conditions has also been a focus of research, ensuring its suitability for industrial applications.
In terms of biological activity, preliminary investigations suggest that 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one may exhibit inhibitory effects on certain enzymes or receptors relevant to neurological disorders. The benzylpiperidine moiety, known for its ability to modulate neurotransmitter systems, could contribute to its potential as an adjuvant therapy for conditions such as depression or anxiety. Additionally, the dihydropyridazinone scaffold may interact with ion channels or signaling pathways involved in neuroprotection or neurodegeneration.
The compound's structural features also make it amenable to prodrug design strategies. By leveraging the bioisosteric properties of certain functional groups within its framework, it may be possible to enhance its oral bioavailability or target-specific tissues more effectively. Such modifications are essential for improving therapeutic efficacy while minimizing side effects.
From a regulatory perspective, the development of new pharmaceutical entities like 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one must adhere to stringent guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations ensure that all aspects of drug safety and efficacy are thoroughly evaluated before clinical use. The compound's potential as a lead molecule is therefore contingent on meeting these rigorous standards through comprehensive toxicological studies and pharmacokinetic assessments.
The integration of machine learning algorithms into drug discovery pipelines has also accelerated the identification of promising candidates like this one. Predictive models can analyze vast datasets to identify structural features correlated with biological activity, thereby guiding synthetic efforts more efficiently. This approach aligns well with modern pharmaceutical research trends toward precision medicine and personalized therapies.
In conclusion,2-(1-Benzylpiperidin-4-yli)methyl]-6-methyl--dihydro--pyridazin--3-one (CAS No.--2097869--55--9) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of heterocyclic moieties offers multiple opportunities for further optimization through medicinal chemistry interventions. As research continues to uncover new biological targets and advanced synthetic techniques emerge,this compound holds promise as a valuable tool in addressing complex diseases.
2097869-55-9 (2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one) Related Products
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)



